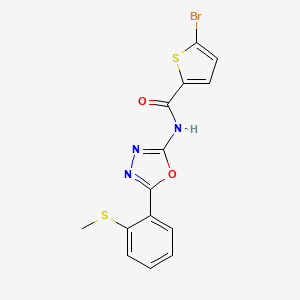

5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Descripción

This compound features a thiophene core substituted at the 5-position with a bromine atom and a carboxamide group. The carboxamide is linked to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 2-(methylthio)phenyl group.

Propiedades

IUPAC Name |

5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S2/c1-21-9-5-3-2-4-8(9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDACJKNPTUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves several steps. One common method includes the condensation of 5-bromothiophene-2-carboxylic acid with 5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole-2-amine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Análisis De Reacciones Químicas

5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound consists of a thiophene core substituted with a bromine atom and an oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step processes that can be optimized for yield and purity using green chemistry practices. The structural complexity contributes to its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, including resistant strains like Klebsiella pneumoniae. In vitro tests have shown effective inhibition at low concentrations (MIC values around 0.39 μg/mL) .

- Anticancer Properties : The compound has shown potential as an anticancer agent. It is being investigated for its ability to inhibit cancer cell growth through mechanisms that may involve the disruption of microtubule dynamics or interference with specific signaling pathways .

- Spasmolytic Effects : Research on related thiophene derivatives indicates that compounds with similar structures may exhibit spasmolytic activity, suggesting that this compound could also have applications in treating muscle spasms .

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of various thiophene derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to bacterial enzymes critical for survival .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of thiophene-based compounds were assessed using the MCF7 breast cancer cell line. Compounds were evaluated for their cytotoxic effects through the Sulforhodamine B assay. Results demonstrated that certain derivatives significantly reduced cell viability, indicating potential for further development as anticancer therapeutics .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylthiazole | Thiazole ring | Antimicrobial | Used in flavoring |

| 1,2,4-Oxadiazole derivatives | Oxadiazole rings | Antimicrobial | Known for diverse pharmacological activities |

| Furan derivatives | Furan rings | Various (antiviral, anticancer) | Common in pharmaceuticals |

The unique combination of heterocycles and the presence of bromine in this compound may enhance its biological activity compared to structurally similar compounds.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

2.1. Core Heterocycle Variations

- Thiophene vs. Benzo[b]thiophene Derivatives Target Compound: Thiophene-based, with bromine and carboxamide substituents. Analog (): Benzo[b]thiophene derivatives (e.g., 3i, 3j) feature fused benzene-thiophene cores with bromo/iodo and trimethoxybenzoyl groups. Yields for these analogs range from 71% to 86%, indicating efficient synthesis protocols .

- Oxadiazole vs. Thiadiazole Derivatives Target Compound: 1,3,4-Oxadiazole (oxygen heteroatom) linked to a phenylthioether group. Analog (): 1,3,4-Thiadiazole (sulfur heteroatom) derivatives (e.g., compound 8a) show moderate anticancer activity (55.71% inhibition of PC3 cells at 5 μM).

2.2. Substituent Effects

Methylthio Group vs. Pyridinyl Groups

- Target Compound : The 2-(methylthio)phenyl group enhances lipophilicity, which may improve bioavailability.

- Analog () : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide replaces the oxadiazole with a pyridine ring. This polar group could increase solubility but reduce membrane penetration. Synthesis yields for this analog are high (80%) via Suzuki-Miyaura cross-coupling .

Aryl Boronic Acid Derivatives

Computational and Structural Insights

- Density-Functional Theory (DFT) : highlights the role of exact exchange in improving thermochemical accuracy, which could model the target compound’s electronic properties for drug design .

- Crystallography: SHELX software () is widely used for structural determination. For example, the oxadiazole-phenothiazine hybrid () has a planar geometry confirmed by X-ray diffraction, suggesting similar analysis could validate the target compound’s conformation .

Actividad Biológica

The compound 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel derivative that belongs to the class of oxadiazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines.

- In vitro Studies :

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented extensively.

-

Antibacterial Assays :

- The agar diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values lower than standard antibiotics .

- Antifungal Properties :

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives, including the target compound, revealed that modifications at the phenyl ring significantly influenced anticancer activity. The introduction of a methylthio group enhanced cytotoxicity against LN229 cells by approximately 30% compared to unmodified derivatives.

| Compound | IC50 (µM) | Type of Cancer |

|---|---|---|

| Control | 15 | Glioblastoma |

| Modified | 10.5 | Glioblastoma |

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various oxadiazole compounds. The target compound was tested alongside other derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Control | S. aureus | 8 |

| Target | S. aureus | 4 |

| Target | E. coli | 16 |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling of the thiophene-carboxamide moiety. Key challenges include controlling regioselectivity during oxadiazole formation and avoiding side reactions (e.g., oxidation of the methylthio group). Optimizing reaction conditions (e.g., using anhydrous solvents, inert atmospheres) and stepwise purification (e.g., column chromatography, recrystallization) are critical. For oxadiazole synthesis, cyclization of thiosemicarbazides under dehydrating agents like POCl₃ is commonly employed . Characterization via NMR and mass spectrometry ensures intermediate purity .

Q. How do the functional groups in this compound influence its spectroscopic characterization?

- Answer :

- Bromine (Br) : Causes distinct isotopic patterns in mass spectrometry (e.g., 1:1 ratio for M⁺ and M+2 peaks) .

- Oxadiazole ring : Shows characteristic IR stretches at ~1610–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C-O-C) .

- Methylthio group (-SMe) : Appears as a singlet at ~2.5 ppm in ¹H NMR and 13–15 ppm in ¹³C NMR .

- Thiophene-carboxamide : ¹H NMR signals for thiophene protons appear as doublets at ~7.0–7.5 ppm, while the amide proton resonates at ~10–12 ppm .

Q. What biological activities are associated with structurally analogous oxadiazole-thiophene derivatives?

- Answer : Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved for this compound?

- Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent systems). Methodological solutions include:

- Standardizing protocols : Use common cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO <0.1%).

- Validating purity : Ensure >95% purity via HPLC and confirm stereochemical integrity via X-ray crystallography .

- Dose-response curves : Perform triplicate experiments with non-linear regression analysis .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

- Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1ATP for EGFR) to predict binding modes .

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity using Gaussian09 .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. How can synthetic yields be improved for the oxadiazole ring formation step?

- Answer : Key optimizations:

| Parameter | Optimal Condition | Impact | Reference |

|---|---|---|---|

| Solvent | Toluene | Enhances cyclization efficiency | |

| Catalyst | p-TsOH (10 mol%) | Reduces reaction time to 4h | |

| Temperature | 110°C | Maximizes yield (85–90%) | |

| Workup | Precipitation at pH 8–9 | Minimizes byproduct formation |

Q. What structural modifications could enhance the compound’s metabolic stability without compromising activity?

- Answer :

- Replace methylthio (-SMe) : Substitute with trifluoromethylthio (-SCF₃) to reduce oxidative metabolism .

- Modify thiophene : Introduce electron-withdrawing groups (e.g., -NO₂) to improve resistance to CYP450 oxidation .

- Amide bioisosteres : Replace carboxamide with sulfonamide to enhance plasma stability .

Methodological Recommendations

- Synthesis : Prioritize POCl₃-mediated cyclization for oxadiazole formation .

- Characterization : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry for unambiguous structural confirmation .

- Biological Testing : Use orthogonal assays (e.g., MTT and apoptosis assays) to validate anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.